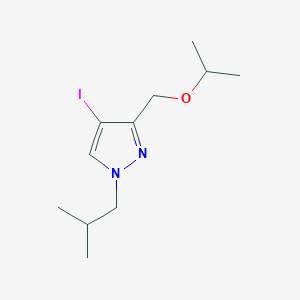

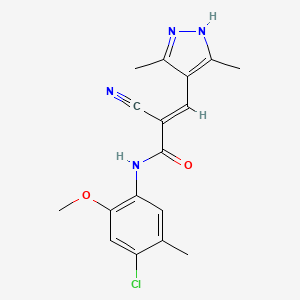

![molecular formula C16H25N5O2S2 B2742322 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide CAS No. 946323-25-7](/img/structure/B2742322.png)

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

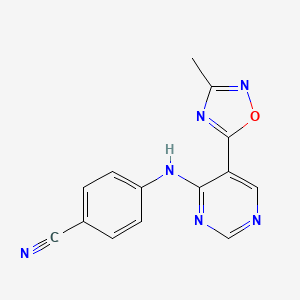

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . It also contains functional groups such as carbamoyl and sulfanyl groups .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for this specific compound is not available in the literature.科学的研究の応用

Synthesis and Antimicrobial Applications

- Compounds related to 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide have been synthesized and evaluated for their antimicrobial properties. Notable examples include thiazolidinone, thiazoline, and thiophene derivatives, some of which exhibited promising activities against microbes (Gouda, Berghot, Shoeib, & Khalil, 2010).

Synthesis and Characterization

- The chemical synthesis and characterization of derivatives of this compound, particularly the 5-(cyclohexyl-sulfanyl)-4-aryl-l,2,3-selena/thiadiazoles, have been documented. These compounds' structures were established using NMR and single crystal X-ray diffraction (Saravanan, Namitharan, & Muthusubramanian, 2008).

Glutaminase Inhibition for Cancer Therapy

- Derivatives of this compound have been investigated as glutaminase inhibitors, which is significant in cancer therapy. One such derivative, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed similar potency to the known inhibitor BPTES, with better solubility and efficacy in inhibiting the growth of human lymphoma cells (Shukla et al., 2012).

Anticonvulsant and Antiproliferative Potential

- Studies on 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives, which are structurally related, have indicated their potential as anticonvulsants and antiproliferative agents. This research opens avenues for their use in treating convulsions and controlling cell proliferation (Sych, Perekhoda, & Tsapko, 2016).

Anticancer Activity

- Certain 1,3,4-thiadiazoles derivatives have demonstrated prominent antiproliferative effects in tumor cells, specifically in cancers of the nervous system and peripheral cancers like breast adenocarcinoma and lung carcinoma. These compounds have been observed to decrease DNA synthesis without inducing apoptosis, showing their potential as anticancer agents (Juszczak et al., 2008).

Crystal Structure Analysis

- The crystal structure of derivatives such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide has been analyzed to understand the molecular arrangement and properties of these compounds. Such studies are crucial for the development of new drugs and materials (Cai et al., 2009).

Antimicrobial and Antifungal Activity

- Several derivatives in this chemical class have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. Such properties indicate their potential use as antimicrobial and antifungal agents (Sych et al., 2019).

Antitubercular Agents

- A class of antituberculosis agents has been developed based on the structure of 1,3,4-thiadiazoles. These compounds have shown outstanding activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential as antitubercular agents (Karabanovich et al., 2016).

作用機序

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor α (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The compound acts as a potent agonist for the PPARα receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPARα receptor, activating it and leading to changes in gene expression .

Biochemical Pathways

Upon activation by the compound, PPARα enhances the hepatic expression of genes associated with β-oxidation . β-oxidation is a metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy .

Pharmacokinetics

The compound is soluble in DMSO at 16 mg/mL, but it is insoluble in water .

Result of Action

The activation of PPARα by the compound leads to a reduction in serum triglyceride levels . Additionally, the compound, when used along with metformin in conditions of liver steatosis or injury, improves the enzymatic levels of aspartate transaminase (AST) and alanine transaminase (ALT) in serum .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

特性

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h11-12H,1-10H2,(H,17,22)(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYZZKOKSOUFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

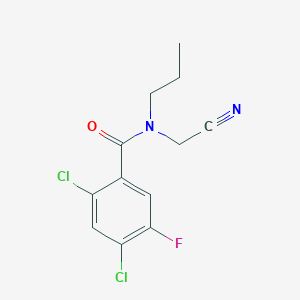

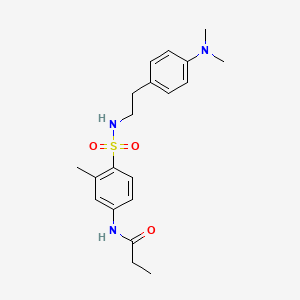

![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)

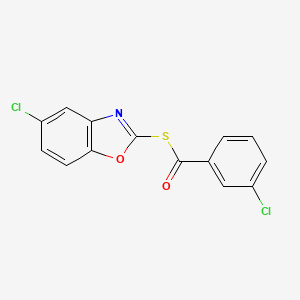

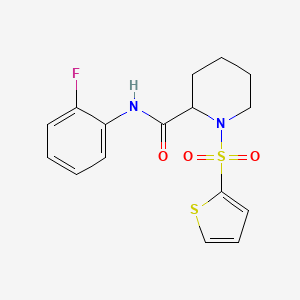

![7-Fluoro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742252.png)

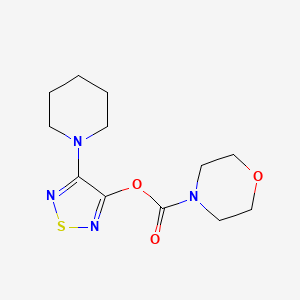

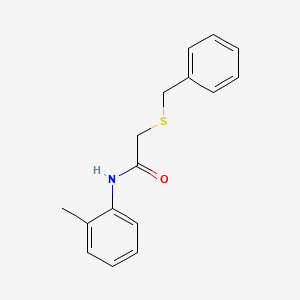

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2742259.png)